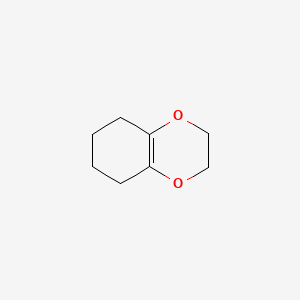![molecular formula C15H17NOS2 B14296451 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol CAS No. 113282-40-9](/img/structure/B14296451.png)
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is an organic compound that features both phenolic and sulfanyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 3-anilino-2-chloropropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptophenol attacks the carbon atom bearing the chlorine atom in 3-anilino-2-chloropropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl groups can form disulfide bonds, which may play a role in the compound’s biological activity. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptophenol: Shares the phenolic and sulfanyl groups but lacks the anilino group.
3-Anilino-2-chloropropane: Contains the anilino group but lacks the phenolic and sulfanyl groups.
Phenol: Contains the phenolic group but lacks the sulfanyl and anilino groups.
Uniqueness
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is unique due to the presence of both phenolic and sulfanyl groups along with an anilino group
Propiedades
Número CAS |
113282-40-9 |
|---|---|
Fórmula molecular |
C15H17NOS2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-(3-anilino-2-sulfanylpropyl)sulfanylphenol |
InChI |
InChI=1S/C15H17NOS2/c17-14-8-4-5-9-15(14)19-11-13(18)10-16-12-6-2-1-3-7-12/h1-9,13,16-18H,10-11H2 |
Clave InChI |
QPMNIWPIFMYJEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC(CSC2=CC=CC=C2O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


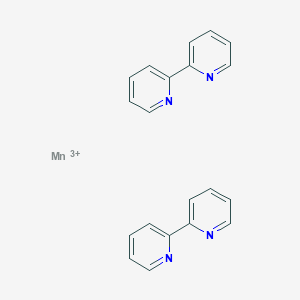
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


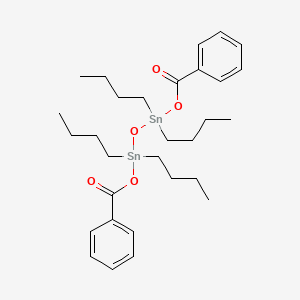
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
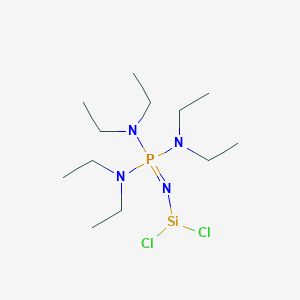
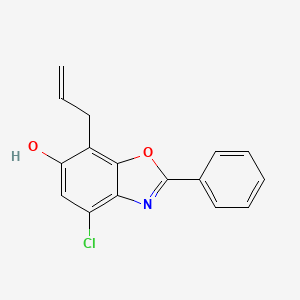
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

